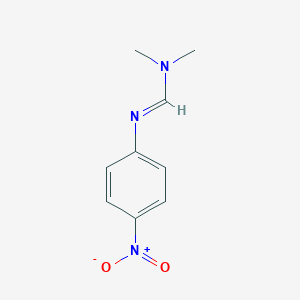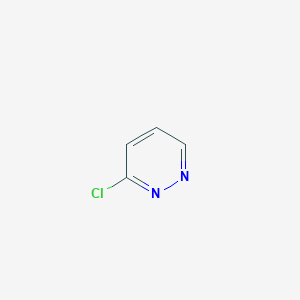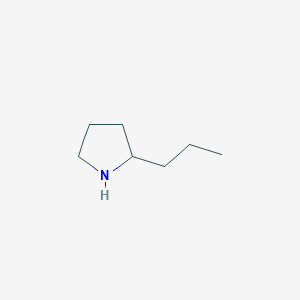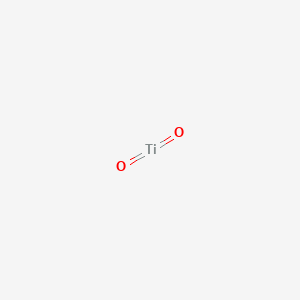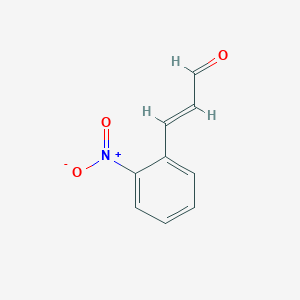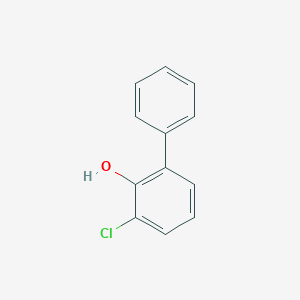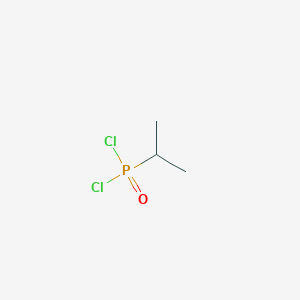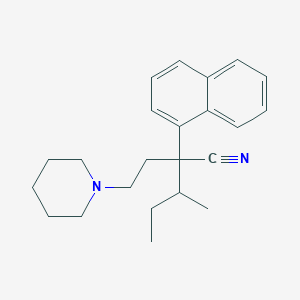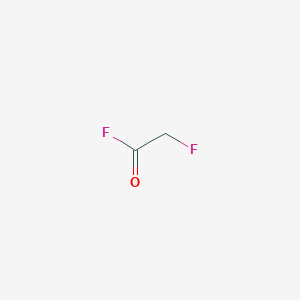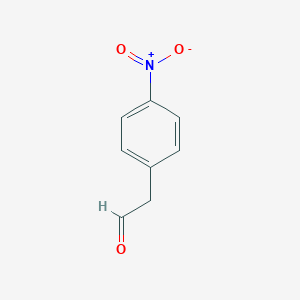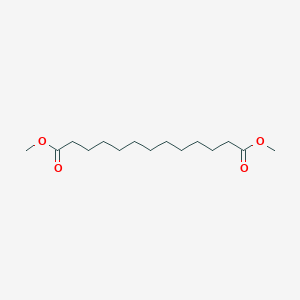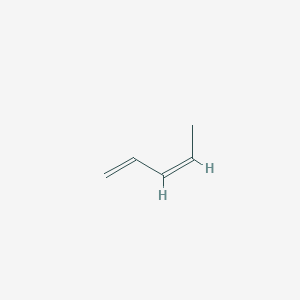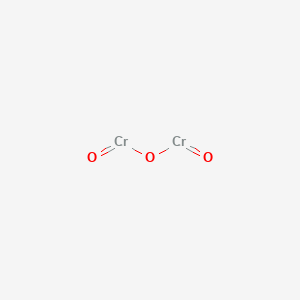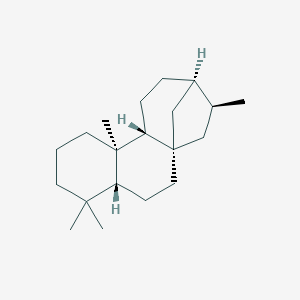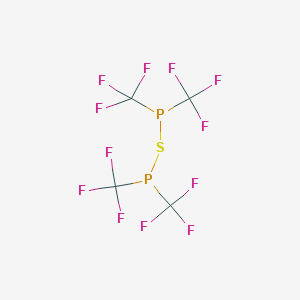
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane, also known as TTP, is a chemical compound with a molecular formula of C6F12P2S. It is a colorless liquid that is soluble in organic solvents and is used in various scientific research applications. The purpose of
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is not fully understood, but it is believed to act as a phosphorus-containing ligand in various chemical reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been shown to form stable complexes with metals such as palladium and platinum, which can be used in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. However, studies have shown that 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and does not cause significant harm to living organisms. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been used in the development of biocompatible materials and as a potential drug delivery system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in lab experiments is its ability to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is also relatively non-toxic and can be used in the development of biocompatible materials. However, the limitations of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research involving 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. One potential area of research is the development of new catalysts using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane as a ligand. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be used in the development of new materials and drug delivery systems. Further studies on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be conducted to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is a chemical compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and has potential applications in the development of biocompatible materials and drug delivery systems. Further research is needed to fully understand the potential applications of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in various fields.
Métodos De Síntesis
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane can be synthesized through a reaction between tetraphosphorus decasulfide (P4S10) and hexafluoroethane (C2F6) in the presence of a catalyst. The reaction produces 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane and sulfur dioxide (SO2) as byproducts. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has various scientific research applications, including its use as a ligand in organometallic chemistry, as a reagent in the synthesis of phosphorus-containing compounds, and as a precursor for the preparation of phosphorus-containing polymers. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has also been used in the development of novel materials and in the study of phosphorus chemistry.
Propiedades
Número CAS |
1486-20-0 |
|---|---|
Nombre del producto |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Fórmula molecular |
C4F12P2S |
Peso molecular |
370.04 g/mol |
Nombre IUPAC |
bis(trifluoromethyl)phosphanylsulfanyl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C4F12P2S/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
Clave InChI |
ULASFWIFQPWNDN-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
Sinónimos |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



